molecular formula C15H14N2O B13875434 6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone

6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B13875434
M. Wt: 238.28 g/mol
InChI Key: FNRVGELJKUTYQZ-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinone and dihydroquinolinone derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Aminophenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific quinolinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(4-aminophenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H14N2O/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(18)17-14/h1-3,5-7,9H,4,8,16H2,(H,17,18)

InChI Key

FNRVGELJKUTYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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